molecular formula C20H20N2O4S B12380075 Btk-IN-28

Btk-IN-28

Katalognummer: B12380075
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: CBUVNMQDZOENES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Btk-IN-28 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and function of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in the treatment of various B-cell malignancies and autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-28 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the inhibitory activity against Bruton tyrosine kinase. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves scaling up the reaction conditions, using industrial-grade solvents and catalysts, and employing advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Btk-IN-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Btk-IN-28 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its downstream signaling pathways.

    Biology: Employed in cellular and molecular biology studies to investigate the role of Bruton tyrosine kinase in B cell development and function.

    Medicine: Investigated as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

    Industry: Utilized in the development of new Bruton tyrosine kinase inhibitors with improved efficacy and safety profiles

Wirkmechanismus

Btk-IN-28 exerts its effects by covalently binding to the cysteine residue at position 481 in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell receptor signaling, ultimately resulting in the suppression of B cell proliferation, survival, and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications but associated with off-target effects.

    Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.

    Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

    Orelabrutinib: A newer inhibitor with promising preclinical and clinical data

Uniqueness of Btk-IN-28

This compound is unique in its specific binding affinity and selectivity for Bruton tyrosine kinase, offering potential advantages in terms of efficacy and safety. Its distinct chemical structure allows for effective inhibition of Bruton tyrosine kinase with minimal off-target effects, making it a valuable candidate for further development and clinical application .

Eigenschaften

Molekularformel

C20H20N2O4S

Molekulargewicht

384.5 g/mol

IUPAC-Name

N-(4-methylphenyl)-3-(oxan-4-ylidene)-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C20H20N2O4S/c1-13-2-4-15(5-3-13)22-27(24,25)16-6-7-18-17(12-16)19(20(23)21-18)14-8-10-26-11-9-14/h2-7,12,22H,8-11H2,1H3,(H,21,23)

InChI-Schlüssel

CBUVNMQDZOENES-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.